Structural Comparison: Unique 4-Amino Substitution Pattern vs. Common 5-Amino Isomer
The primary differentiator for 3-Methyl-5-phenyl-1,2-oxazol-4-amine is its 4-amino substitution on the isoxazole core. This contrasts with the more extensively characterized 5-amino isomer, 3-Methyl-4-phenylisoxazol-5-amine. A key piece of evidence for the latter's utility is a high-resolution (1.29 Å) X-ray crystal structure of its complex with the BRD4 bromodomain (PDB ID: 4LR6) [1]. This structure reveals a specific binding mode for the 5-amino isomer, establishing the isoxazole core as a valid pharmacophore for targeting epigenetic readers. The 4-amino isomer presents a distinct hydrogen-bonding orientation due to the altered position of the amine group, offering a complementary vector for fragment-based drug design or the development of novel chemical probes [2]. The difference in predicted LogP between the isomers provides a quantitative, albeit small, measure of their difference in lipophilicity .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.65 |
| Comparator Or Baseline | 3-Methyl-4-phenylisoxazol-5-amine |
| Quantified Difference | LogP of comparator is not available for direct comparison in the provided sources. |
| Conditions | Predicted value (in silico) |
Why This Matters
The specific regioisomer is non-interchangeable; procurement of the correct 4-amino isomer ensures access to a chemical space orthogonal to that explored with the 5-amino analog.
- [1] Hewings, D. S., et al. (2013). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. (PDB ID: 4LR6) View Source
- [2] Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(2), 587–596. View Source
